molecular formula C5H10ClNO B1430975 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1414958-33-0

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B1430975
CAS No.: 1414958-33-0
M. Wt: 135.59 g/mol
InChI Key: AEUJPECOKQPLTC-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen heteroatoms.

Mechanism of Action

Mode of Action

The mode of action of 6-Oxa-3-azabicyclo[31It is known that the compound is a morpholine isostere . Isosteres are molecules or ions with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.

Biochemical Pathways

The specific biochemical pathways affected by 6-Oxa-3-azabicyclo[31As a morpholine isostere, it may be involved in similar biochemical pathways as morpholine compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Oxa-3-azabicyclo[31It is known that the compound is achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have similar pharmacokinetic properties to morpholine compounds.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Oxa-3-azabicyclo[31It is known that the compound should be stored in a sealed and dry environment at 2-8°c .

Biochemical Analysis

Biochemical Properties

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels on the cell membrane . This modulation can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs, potentially leading to increased drug efficacy or toxicity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high when stored under appropriate conditions (sealed in dry, 2-8°C), but it can degrade over time if exposed to moisture or higher temperatures . Long-term studies have shown that the cellular effects of this compound can persist for several hours to days, depending on the concentration and exposure duration . In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cognitive function and memory in rodents by modulating neurotransmitter systems . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity, due to the inhibition of critical enzymes and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, resulting in changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments . The localization and accumulation of this compound can be influenced by factors such as pH, ion concentration, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its unique bicyclic structure.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Oxa-6-azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different functional groups.

    6-Oxa-3-azabicyclo[3.1.1]heptane: The parent compound without the hydrochloride group.

Uniqueness: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific combination of oxygen and nitrogen heteroatoms within a bicyclic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUJPECOKQPLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-33-0
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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